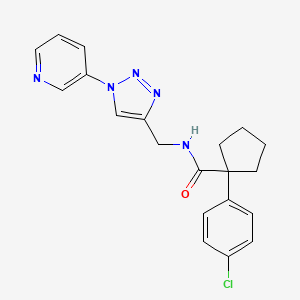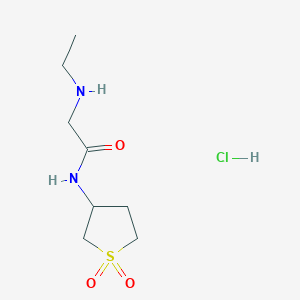![molecular formula C15H20N4O B2706087 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone CAS No. 866009-95-2](/img/structure/B2706087.png)
2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles were synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride by multi-step reactions .Molecular Structure Analysis
While specific structural analysis of 2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone is not available, related compounds have been studied. For example, novel PARP-1/2 inhibitors were designed by capitalizing on methyl- or ethyl-substituted piperizine ring to capture the characteristics of adenine-ribose binding site (AD site), and their unique binding features were revealed by the cocrystal structures .Chemical Reactions Analysis
The chemical reactions of 4(3H)-quinazolinone derivatives have been discussed in the literature. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and studied for their diverse biological activities. For instance, the synthesis and isolation of new regioisomeric 4-thiazolidinones and their anticonvulsant activity highlight the potential therapeutic applications of quinazolinone derivatives in treating neurological disorders (Gürsoy & Terzioğlu, 2005). Moreover, the development of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates and their evaluation for analgesic and anti-inflammatory activities demonstrate the quinazolinone scaffold's versatility in medicinal chemistry (Maggio et al., 2001).
Antimicrobial and Antifungal Properties
Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal properties. A study on the synthesis and biological evaluation of thiazolidinones as antimicrobial agents points to the potential of quinazolinone-based compounds in combating bacterial and fungal infections (Patel, Kumari, & Patel, 2012).
Anticancer and Antioxidant Activities
The exploration of quinazolinone derivatives extends to anticancer and antioxidant activities. Research involving the secondary metabolites from a culture of the fungus Neosartorya pseudofischeri, including quinazolinone-containing compounds, demonstrates their cytostatic activity in human cancer cells (Eamvijarn et al., 2012). Additionally, the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones underscore the potential of these compounds in oxidative stress mitigation (Mravljak, Slavec, Hrast, & Sova, 2021).
Corrosion Inhibition
Quinazolinone derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical versatility and industrial application potential of these compounds (Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
2-[1-(4-methylpiperazin-1-yl)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(19-9-7-18(2)8-10-19)14-16-13-6-4-3-5-12(13)15(20)17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDSAKNIYXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
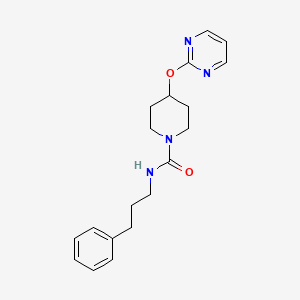
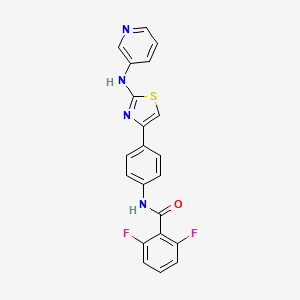
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2706010.png)
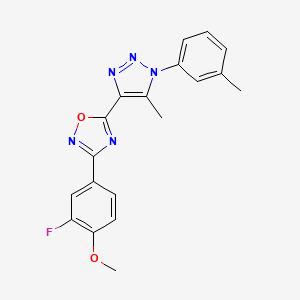
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706015.png)
![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)
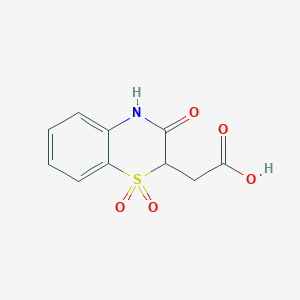
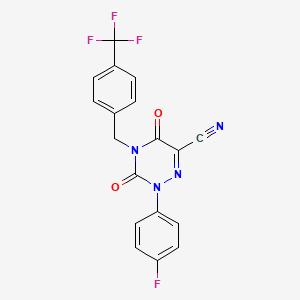
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)
